molecular formula C10H6ClNO B12947624 (E)-3-(3-cyanophenyl)acryloyl chloride

(E)-3-(3-cyanophenyl)acryloyl chloride

Cat. No.: B12947624
M. Wt: 191.61 g/mol
InChI Key: KBFVBVGXHBHPOT-SNAWJCMRSA-N
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Description

(E)-3-(3-cyanophenyl)acryloyl chloride is a high-value building block in pharmaceutical research, primarily used to create advanced small molecule inhibitors through its reactive acyl chloride group. Its key application is in the synthesis of chalcone-based compounds, such as the Protein Disulfide Isomerase (PDI) inhibitor BAP2 and its analogues . PDI is an oxidoreductase chaperone vital for protein folding in the endoplasmic reticulum and is a promising therapeutic target in oncology, particularly for aggressive cancers like glioblastoma . Inhibiting PDI with compounds derived from this reagent induces endoplasmic reticulum stress, inhibits cancer cell growth and migration, and can overcome chemotherapy resistance . The (E)-acryloyl chloride scaffold allows for strategic diversification; the electron-withdrawing cyano group on the phenyl ring and the α,β-unsaturated carbonyl system are critical for optimizing potency and target binding via structure-activity relationship (SAR) studies . Furthermore, this reagent is utilized in the synthesis of diverse heterocyclic compounds, including indazolylacrylamide derivatives, which are investigated for their kinase inhibitory activity and potential in treating diseases linked to inappropriate kinase signaling . As a specialized synthetic intermediate, it provides researchers a versatile tool for designing and developing novel therapeutic candidates targeting enzymes like PDI and various kinases.

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

(E)-3-(3-cyanophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C10H6ClNO/c11-10(13)5-4-8-2-1-3-9(6-8)7-12/h1-6H/b5-4+

InChI Key

KBFVBVGXHBHPOT-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Acrylic Acid Derivatives Using Phosgene or Triphosgene

  • Triphosgene Method : Triphosgene, a safer solid substitute for phosgene, reacts with acrylic acid derivatives in the presence of organic nitrogen bases and polymerization inhibitors to yield acryloyl chlorides. The reaction is typically conducted in an organic solvent such as chloroform at around 70°C for 9–38 hours, followed by distillation under reduced pressure to isolate the product with high purity (up to 99.2%) and yields around 95–97%.

  • Reaction Conditions and Catalysts : Organic nitrogen compounds such as dimethyl sulfoxide, ethylamine, or pyridine are used to facilitate the reaction. Polymerization inhibitors (e.g., hydroquinone derivatives) prevent unwanted polymerization of acrylic acid during the process. Cuprous chloride is often added as a catalyst to improve yield and selectivity.

  • Example Data from Triphosgene Method :

Parameter Value
Acrylic acid amount 3.60 g (0.05 mol)
Triphosgene amount 7.58 g dissolved in 20 mL chloroform
Temperature 70°C
Reaction time 9 hours post addition
Yield 95.0–97.4%
Purity (GC analysis) 98.9–99.2%

This method is advantageous due to its high yield, purity, and relatively mild conditions.

Chlorination Using Phenylchloroformate and Lewis Acid Catalysts

  • Phenylchloroformate Route : Acrylic acid reacts with phenylchloroformate in the presence of Lewis acid catalysts (e.g., ZnO, ZrCl4) and polymerization inhibitors at temperatures between 105°C and 180°C. Acrylic acid is added slowly to the mixture to control the reaction and minimize side reactions. The acryloyl chloride distills off as it forms, allowing continuous removal and driving the reaction forward.

  • Reaction Parameters :

Catalyst Temperature (°C) Acrylic Acid (moles) Acryloyl Chloride (moles) Notes
ZnO 110 0.74 0.01 Example 1
ZnO 162 0.74 0.005 Example 2
ZrCl4 120 0.78 0.005 Example 3
ZrCl4 120 0.78 0.005 Example 4
  • Polymerization Inhibitors : Hydroquinone, hydroquinone methyl ether, and phenothiazine are used to prevent polymerization of acrylic acid during the reaction.

  • Reaction Time : Typically between 0.5 and 5 hours depending on catalyst amount and acrylic acid addition rate.

  • Advantages : This method allows continuous distillation of the product, reducing side reactions and improving purity. The reaction is generally conducted at atmospheric pressure but can be adapted to reduced pressure for better control.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-cyanophenyl)acryloyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.

    Polymerization: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with unique properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used.

    Polymerization: Radical initiators or catalysts are often employed to facilitate the polymerization process.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Halogenated Compounds: Resulting from addition reactions with halogens.

    Polymers: Produced through polymerization reactions.

Scientific Research Applications

(E)-3-(3-cyanophenyl)acryloyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the preparation of polymers with specific properties, such as high thermal stability and mechanical strength.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of (E)-3-(3-cyanophenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of (E)-3-(3-cyanophenyl)acryloyl chloride are influenced by its substituent. Below is a comparative analysis with key analogs (Table 1), followed by detailed discussions.

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 3-CN C₁₀H₆ClNO 199.6 (calc.) High electrophilicity; polar; susceptible to hydrolysis Pharmaceuticals, agrochemicals, polymer synthesis (inferred)
(E)-3-(4-Chlorophenyl)acryloyl chloride 4-Cl C₉H₆Cl₂O 217.05 (calc.) Moderate electrophilicity; stable under anhydrous conditions Chalcone synthesis, intermediates for bioactive molecules
3-(2-Furyl)acryloyl chloride 2-Furyl C₇H₅ClO₂ 156.57 (calc.) Conjugated heteroaromatic ring; moderate reactivity Synthesis of heterocyclic compounds
(E)-3-(3-Nitrophenyl)acryloyl chloride 3-NO₂ C₉H₆ClNO₃ 211.6 Strong electrophilicity; high polarity; unstable in moisture High-performance polymers, explosives (inferred)
3-(3,4,5-Trimethoxyphenyl)acryloyl chloride 3,4,5-OCH₃ C₁₂H₁₃ClO₄ 276.68 (calc.) Electron-donating groups reduce reactivity; steric hindrance Research chemicals, drug discovery
(E)-3-(1-Naphthyl)acryloyl chloride 1-Naphthyl C₁₃H₉ClO 216.66 Bulky substituent; reduced reaction rates due to steric effects Materials science, fluorescent dyes
3-(4-Hydroxyphenyl)acryloyl chloride 4-OH C₉H₇ClO₂ 182.6 (calc.) Electron-donating hydroxyl group; prone to oxidation Antioxidant amide synthesis

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (EWGs): The cyano (-CN) and nitro (-NO₂) groups significantly increase the electrophilicity of the acyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example, (E)-3-(3-nitrophenyl)acryloyl chloride exhibits faster reaction kinetics in acylative cross-coupling compared to methoxy-substituted analogs . The cyano group in the target compound likely confers similar reactivity, though with greater polarity due to the -CN group’s strong dipole moment.
  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and hydroxyl (-OH) substituents decrease electrophilicity, as seen in 3-(3,4,5-trimethoxyphenyl)acryloyl chloride, which requires longer reaction times in synthetic protocols .

Steric and Solubility Considerations

  • Steric Hindrance: Bulky substituents like the 1-naphthyl group in (E)-3-(1-naphthyl)acryloyl chloride impede access to the carbonyl carbon, reducing reaction efficiency . The cyano group’s smaller size minimizes steric effects, favoring reactions in sterically demanding environments.
  • Solubility: Polar substituents (-CN, -NO₂) enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas hydrophobic groups (naphthyl, trimethoxyphenyl) favor organic solvents like chloroform or dichloromethane .

Stability and Handling

  • The cyano and nitro derivatives are moisture-sensitive due to their electrophilic nature, requiring anhydrous storage conditions. In contrast, methoxy-substituted analogs demonstrate greater stability under ambient conditions .
  • Hydroxyl-substituted acryloyl chlorides (e.g., 3-(4-hydroxyphenyl)acryloyl chloride) are prone to oxidation, necessitating inert atmospheres during synthesis .

Pharmaceutical and Agrochemical Intermediates

Chloro- and nitro-substituted acryloyl chlorides are widely used in chalcone synthesis, a key step in developing anticancer and antimicrobial agents .

Materials Science

Bulky derivatives like (E)-3-(1-naphthyl)acryloyl chloride are employed in synthesizing conjugated polymers for optoelectronic devices . The cyano group’s electron-deficient nature could facilitate charge transport in conductive polymers.

Biological Activity

(E)-3-(3-cyanophenyl)acryloyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 3-(3-cyanophenyl)acrylic acid with thionyl chloride or oxalyl chloride, leading to the formation of the corresponding acyl chloride. The reaction can be summarized as follows:

3 3 cyanophenyl acrylic acid+SOCl2 E 3 3 cyanophenyl acryloyl chloride+SO2+HCl\text{3 3 cyanophenyl acrylic acid}+\text{SOCl}_2\rightarrow \text{ E 3 3 cyanophenyl acryloyl chloride}+\text{SO}_2+\text{HCl}

This process typically yields high purity and is suitable for further functionalization or biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation evaluated its cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast cancer). The compound exhibited promising antiproliferative activity with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU).

Cell Line IC50 Value (µM) Standard Drug (5-FU) IC50 Value (µM)
HepG21.887.18
MCF-72.306.50

These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which was confirmed by flow cytometry analyses .

The mechanism of action appears to involve β-tubulin polymerization inhibition, which is crucial for cancer cell division. Compounds similar to this compound have shown to bind effectively to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell death .

Case Studies

  • HepG2 Cell Line Study : In a detailed study involving HepG2 cells, treatment with this compound resulted in a 15.24-fold increase in apoptotic cell induction compared to untreated controls. Histopathological examinations confirmed mild damage to liver cells, indicating a selective toxicity towards cancerous cells while sparing normal hepatocytes .
  • MCF-7 Cell Line Study : Another study focused on MCF-7 cells demonstrated that the compound inhibited proliferation effectively, with accompanying morphological changes indicative of apoptosis. The study utilized annexin V staining to quantify apoptotic cells, revealing a significant increase in early and late apoptotic populations post-treatment .

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